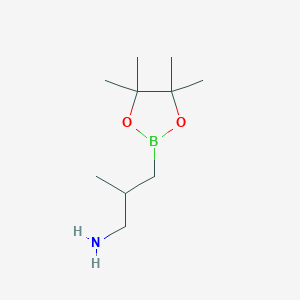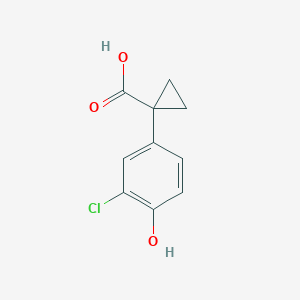
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid is an organic compound with a unique structure that combines a cyclopropane ring with a phenolic group substituted with a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve the hydrolysis of cyclopropyl cyanide or the heating of cyclopropanedicarboxylic acid . These methods are scalable and can be optimized for large-scale production.
化学反応の分析
Types of Reactions
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions, while the cyclopropane ring provides structural rigidity. These features enable the compound to modulate various biological pathways, potentially leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the phenolic and chlorine substituents.
1-(4-Hydroxyphenyl)cyclopropanecarboxylic acid: Similar structure but lacks the chlorine atom.
1-(4-Bromophenyl)cyclopropanecarboxylic acid: Contains a bromine atom instead of chlorine.
Uniqueness
1-(3-Chloro-4-hydroxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
945244-31-5 |
|---|---|
分子式 |
C10H9ClO3 |
分子量 |
212.63 g/mol |
IUPAC名 |
1-(3-chloro-4-hydroxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H9ClO3/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14) |
InChIキー |
YAGVSCARZZXXKU-UHFFFAOYSA-N |
正規SMILES |
C1CC1(C2=CC(=C(C=C2)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


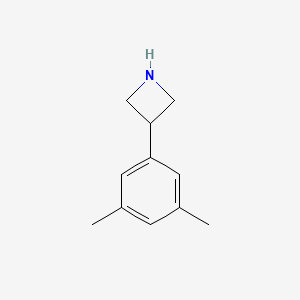
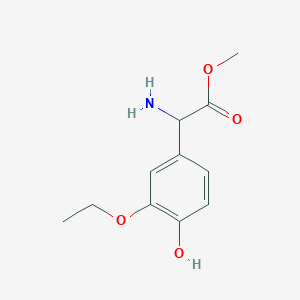
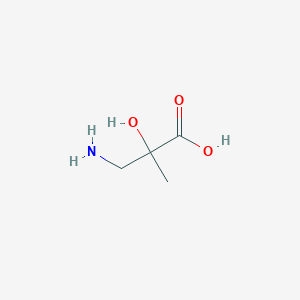
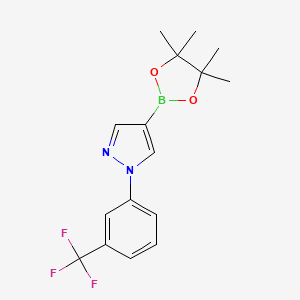
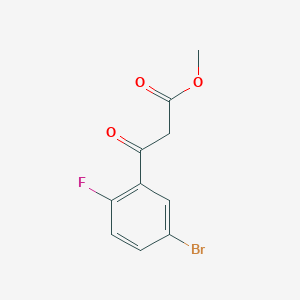


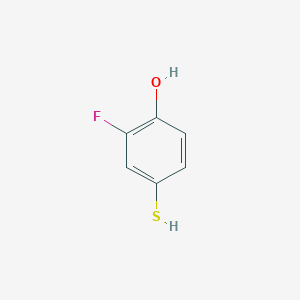
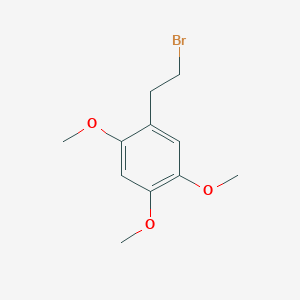
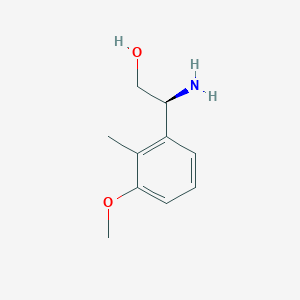
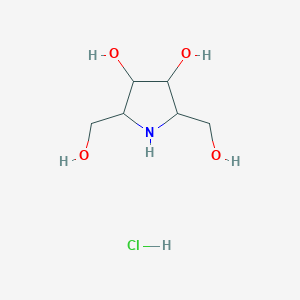
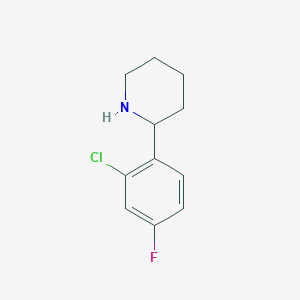
![4-[3-(Trifluoromethoxy)phenyl]pyrrolidin-2-one](/img/structure/B13611052.png)
